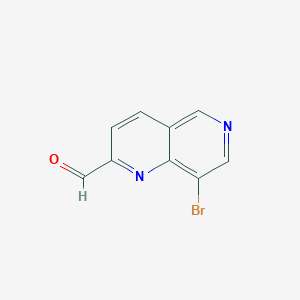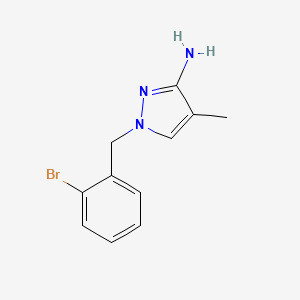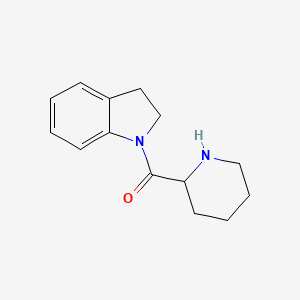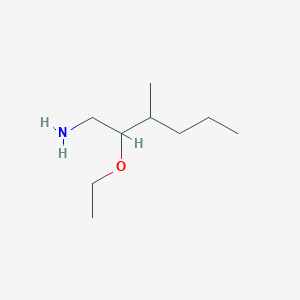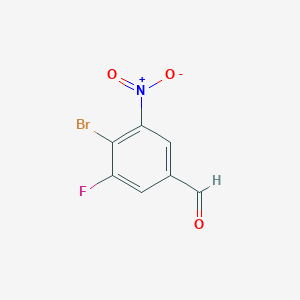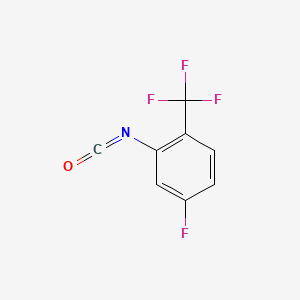
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene, also known as 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene, is an organic compound with the molecular formula C8H3F4NO. This compound is characterized by the presence of a fluorine atom, an isocyanate group, and a trifluoromethyl group attached to a benzene ring. It is a clear, colorless liquid with a molecular weight of 205.11 g/mol .
準備方法
The synthesis of 4-fluoro-2-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form ureas and related compounds.
Addition Reactions: The isocyanate group can react with alcohols to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed are ureas, carbamates, and amines .
科学的研究の応用
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene is used in various scientific research applications:
Chemistry: It is a reagent for the preparation of nitrogen-containing compounds with kinase inhibitory activity.
Biology: It is used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors.
Medicine: It is involved in the development of kinase inhibitors for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-fluoro-2-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in the synthesis of various bioactive compounds, including kinase inhibitors .
類似化合物との比較
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenyl isocyanate: Similar structure but lacks the fluorine atom on the benzene ring.
1-Isocyanato-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one.
1-Isocyanato-4-[(trifluoromethyl)sulfanyl]benzene: Contains a trifluoromethylsulfanyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
特性
分子式 |
C8H3F4NO |
|---|---|
分子量 |
205.11 g/mol |
IUPAC名 |
4-fluoro-2-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-2-6(8(10,11)12)7(3-5)13-4-14/h1-3H |
InChIキー |
KHJNXEFZAHEVKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)N=C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


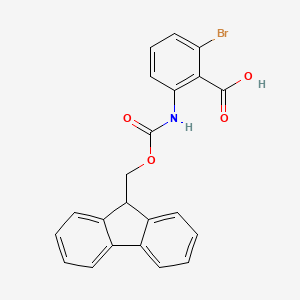
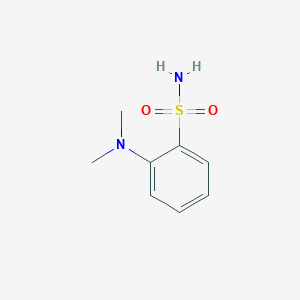
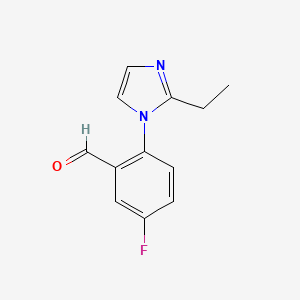
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
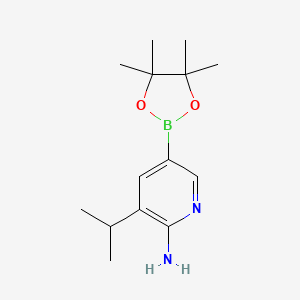
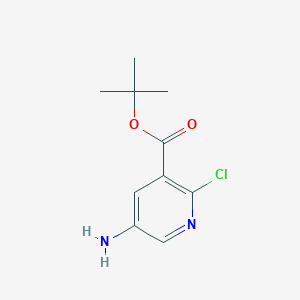
![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)

![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
